molecular formula C13H6BrF3O B1292361 2-Bromo-3',4',5'-trifluorobenzophenone CAS No. 951888-36-1

2-Bromo-3',4',5'-trifluorobenzophenone

Cat. No.: B1292361
CAS No.: 951888-36-1
M. Wt: 315.08 g/mol
InChI Key: ZTZPXSXGBGNBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3',4',5'-trifluorobenzophenone is a halogenated aromatic ketone featuring a benzophenone backbone substituted with bromine at the 2-position and fluorine atoms at the 3', 4', and 5' positions. This compound is of interest in organic synthesis due to the electron-withdrawing effects of fluorine and bromine, which influence reactivity in cross-coupling reactions and catalytic processes. Its molecular weight is approximately 325.14 g/mol (calculated based on C₁₃H₆BrF₃O), with a planar structure that facilitates π-π interactions in materials science applications .

Properties

IUPAC Name

(2-bromophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF3O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZPXSXGBGNBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244357
Record name (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-36-1
Record name (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’,4’,5’-trifluorobenzophenone typically involves the bromination and fluorination of benzophenone derivatives. One common method involves the bromination of 3’,4’,5’-trifluorobenzophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of 2-Bromo-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination or formation of unwanted by-products. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

2-Bromo-3',4',5'-trifluorobenzophenone serves as an important intermediate in the synthesis of various complex organic molecules. Its bromine and trifluoromethyl groups facilitate nucleophilic and electrophilic substitution reactions, making it a versatile building block in organic synthesis.

Key Reactions

  • Nucleophilic Substitution: Formation of substituted benzophenones.
  • Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
  • Reduction Reactions: Converts to 4-Bromo-3’,4’,5’-trifluorobenzhydrol.

Biological Applications

Research indicates that this compound has potential uses in biological imaging and drug design. Its unique structure allows it to act as a pharmacophore, which can interact with biological targets.

Case Studies

  • Fluorescent Probes:
    • Study Reference: A study explored the development of fluorescent probes utilizing halogenated benzophenones, highlighting their effectiveness in biological imaging applications.
    • Findings: The probes demonstrated high sensitivity and specificity for cellular components, suggesting their utility in live-cell imaging.
  • Anticancer Activity:
    • Research Findings: Investigations into the compound's interactions with cancer cell lines revealed promising anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for creating polymers and advanced materials used in electronics and coatings.

Application Table

Application AreaDescriptionExample Products
Organic SynthesisIntermediate for complex organic compoundsSubstituted benzophenones
Medicinal ChemistryPotential pharmacophore for drug designAnticancer compounds
Material ScienceProduction of specialty chemicalsPolymers for electronic applications

Mechanism of Action

The mechanism of action of 2-Bromo-3’,4’,5’-trifluorobenzophenone depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is targeted by reducing agents, leading to the formation of alcohols. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

  • 3-Bromo-2-fluorobenzophenone (): Structural isomer with bromine at the 3-position and fluorine at the 2-position. Melting point: Not reported in evidence, but fluorine’s ortho position likely lowers it compared to nitro-substituted analogs .
  • 2-Bromo-3:5-dinitrobenzoyl chloride ():

    • Replaces fluorine with nitro groups, significantly increasing electron-withdrawing effects.
    • Higher melting points (e.g., 2-bromo-3:5-dinitrobenzamide melts at 216°C) due to stronger intermolecular forces from nitro groups .

Halogen Variation: Bromo vs. Chloro Analogs

  • 3,4-Dichloro-3',4',5'-trifluorobenzophenone (): Chlorine substituents at the 3 and 4 positions reduce molecular weight (vs. bromine) but decrease polarizability. Chlorine’s lower electronegativity compared to fluorine may reduce resistance to oxidation in catalytic applications .

Fluorination Impact on Physicochemical Properties

  • 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene ():
    • Contains seven fluorine atoms, resulting in a high XLogP3 value (5.3), indicating lipophilicity.
    • Contrasts with the target compound’s three fluorines, which balance lipophilicity and solubility better for pharmaceutical intermediates .

Functional Group Modifications

  • 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone (): Incorporation of a piperazinomethyl group introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Demonstrates how auxiliary functional groups expand utility in drug design compared to the parent compound .

Data Table: Key Comparisons

Compound Name Molecular Formula Substituents Notable Properties Reference
2-Bromo-3',4',5'-trifluorobenzophenone C₁₃H₆BrF₃O Br (2), F (3',4',5') High electronegativity, planar structure
3-Bromo-2-fluorobenzophenone C₁₃H₈BrFO Br (3), F (2) Reduced steric hindrance
2-Bromo-3:5-dinitrobenzamide C₇H₄BrN₃O₅ Br (2), NO₂ (3,5) High melting point (216°C)
3,4-Dichloro-3',4',5'-trifluorobenzophenone C₁₃H₆Cl₂F₃O Cl (3,4), F (3',4',5') Lower molecular weight, less polarizable
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O Br (4), F (2,6, difluoromethoxy) High lipophilicity (XLogP3=5.3)

Biological Activity

2-Bromo-3',4',5'-trifluorobenzophenone is a halogenated organic compound that has garnered attention due to its potential biological activities. The presence of bromine and trifluoromethyl groups in its structure suggests that it may exhibit unique pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H7BrF3O, characterized by a benzophenone backbone with bromine and trifluoromethyl substituents. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound possess notable antibacterial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 40 to 100 µg/mL, demonstrating their potential as antibacterial agents .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound A (similar structure)E. coli50
Compound BS. aureus75
This compoundNot yet testedN/A

Anticancer Activity

The anticancer potential of halogenated benzophenones has been a subject of extensive research. For example, studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds typically range from 5 to 20 µM, indicating significant cytotoxic effects.

In a recent study, it was found that a compound structurally related to this compound inhibited MCF-7 cell proliferation with an IC50 value of approximately 8.47 µM after 72 hours of treatment. This suggests that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Effect on Cell Cycle
Compound AMCF-78.47G1 phase arrest
Compound BHeLa10.25Induction of apoptosis
This compoundNot yet testedN/AN/A

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-kB activation. These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Efficacy : A study investigating the effects of halogenated benzophenones on MCF-7 cells revealed significant cytotoxicity at varying concentrations. The treated cells exhibited changes in morphology and increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and apoptosis .
  • Case Study on Antibacterial Properties : Another investigation highlighted the antibacterial activity of structurally similar compounds against multi-drug resistant strains of bacteria, showcasing their potential as alternative therapeutic agents in antibiotic resistance scenarios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.